molecular formula C7H14O B6242653 2,3-dimethylpent-3-en-1-ol CAS No. 3778-92-5

2,3-dimethylpent-3-en-1-ol

Cat. No.: B6242653
CAS No.: 3778-92-5
M. Wt: 114.19 g/mol
InChI Key: LLZSFWXLMHONIT-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylpent-3-en-1-ol is an organic compound with the molecular formula C7H14O It is a type of alcohol with a double bond located at the third carbon atom in the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylpent-3-en-1-ol can be synthesized through several methods. One common approach involves the hydration of 2,3-dimethyl-1-pentene using dilute acid. This reaction typically requires an acidic catalyst and controlled temperature conditions to ensure the formation of the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and large-scale reactors. The specific conditions, such as temperature, pressure, and catalyst type, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpent-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like hydrogen halides or sulfonyl chlorides can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields saturated alcohols.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,3-Dimethylpent-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,3-dimethylpent-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-3-pentanol: A similar compound with a saturated alcohol structure.

    3-Methylpent-3-en-2-ol: Another related compound with a different substitution pattern on the pentane chain.

    2,3-Dimethylbut-2-en-1-ol: A compound with a similar structure but a shorter carbon chain.

Uniqueness

2,3-Dimethylpent-3-en-1-ol is unique due to its specific double bond position and the presence of two methyl groups on the pentane chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

3778-92-5

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(E)-2,3-dimethylpent-3-en-1-ol

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h4,7-8H,5H2,1-3H3/b6-4+

InChI Key

LLZSFWXLMHONIT-GQCTYLIASA-N

Isomeric SMILES

C/C=C(\C)/C(C)CO

Canonical SMILES

CC=C(C)C(C)CO

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.